molecular formula C14H17BN2O4 B12096897 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole

Cat. No.: B12096897
M. Wt: 288.11 g/mol
InChI Key: DJMJGYRQBWNZLT-UHFFFAOYSA-N
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Description

6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: is a complex organic compound that features a nitro group, an indole core, and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Boronate Ester Formation: The final step involves the formation of the boronate ester by reacting the nitrated indole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Reduction: 6-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

    Substitution: Various substituted indoles depending on the aryl or vinyl group introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules through cross-coupling reactions.

    Catalysis: It can serve as a ligand in catalytic processes.

Biology

    Bioconjugation: The boronate ester group allows for the conjugation of the compound to biomolecules, facilitating the study of biological processes.

Medicine

    Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly in the field of oncology.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroindole: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.

Uniqueness

The combination of the nitro group and the boronate ester in 6-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole makes it uniquely suited for applications that require both reactivity and the ability to undergo cross-coupling reactions. This dual functionality enhances its utility in various fields of research and industry.

Properties

Molecular Formula

C14H17BN2O4

Molecular Weight

288.11 g/mol

IUPAC Name

6-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

InChI

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)11-8-16-12-7-9(17(18)19)5-6-10(11)12/h5-8,16H,1-4H3

InChI Key

DJMJGYRQBWNZLT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

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